molecular formula C24H38N2O4 B13852573 (2S,3R,11bR)-Dihydrotetrabenazine L-Val

(2S,3R,11bR)-Dihydrotetrabenazine L-Val

Cat. No.: B13852573
M. Wt: 418.6 g/mol
InChI Key: GEJDGVNQKABXKG-DBBLALLESA-N
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Description

(2S,3R,11bR)-Dihydrotetrabenazine L-Val is a highly specialized chemical compound known for its unique structural features It is a derivative of tetrabenazine, which is used in the treatment of hyperkinetic movement disorders

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,11bR)-Dihydrotetrabenazine L-Val involves several steps, starting from the base compound tetrabenazine. The process typically includes the following steps:

    Hydrogenation: Tetrabenazine undergoes hydrogenation to form dihydrotetrabenazine.

    Amino Acid Coupling: The dihydrotetrabenazine is then coupled with L-Valine using peptide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,11bR)-Dihydrotetrabenazine L-Val undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it back to its parent compound, tetrabenazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may regenerate tetrabenazine.

Scientific Research Applications

(2S,3R,11bR)-Dihydrotetrabenazine L-Val has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry.

    Biology: The compound is studied for its effects on neurotransmitter regulation.

    Medicine: It has potential therapeutic applications in treating movement disorders.

    Industry: The compound is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of (2S,3R,11bR)-Dihydrotetrabenazine L-Val involves the inhibition of vesicular monoamine transporter 2 (VMAT2). This inhibition reduces the uptake of monoamines into synaptic vesicles, leading to decreased neurotransmitter release. The molecular targets include dopamine, serotonin, and norepinephrine transporters.

Comparison with Similar Compounds

Similar Compounds

    Tetrabenazine: The parent compound used in treating hyperkinetic movement disorders.

    Dihydrotetrabenazine: A reduced form of tetrabenazine.

    Other Valine Derivatives: Compounds with similar amino acid modifications.

Properties

Molecular Formula

C24H38N2O4

Molecular Weight

418.6 g/mol

IUPAC Name

[(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23+/m1/s1

InChI Key

GEJDGVNQKABXKG-DBBLALLESA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@H](C(C)C)N)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Origin of Product

United States

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